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molecular formula C10H11F3N2O2 B8681761 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide CAS No. 876365-68-3

2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide

Cat. No. B8681761
M. Wt: 248.20 g/mol
InChI Key: SGIWBGQGFWCUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07754188B2

Procedure details

N-[2-(3-Cyano-5-fluorophenyl)-4-hydroxyphenyl)-1-methylpropyl]-2-(5-trifluoromethyl-2-pyridyloxy)-2-methylpropanamide was prepared from N-[2-(3-cyano-5-fluorophenyl)-(4-chlorophenyl)-1-methylpropyl]-2-(5-trifluoromethyl-2-pyridyloxy)-2-methylpropanamide (Step A, slower eluting isomer) following the procedure described in Reference Example 8, Step B using tris(dibenzylideneacetone) dipalladium and tri(tert-butyl)phosphine as the catalyst. 1H NMR (500 MHz, CD3OD): δ 8.27 (d, 1H), 7.96 (br s, 1H), 7.94 (d, 1H), 7.93 (d, 1H), 7.30 (m, 1H), 7.18 (br s, 1H), 7.14 (m, 1H), 7.04 (d, 1H), 6.65 (ABq, 4H), 4.24 (m, 1H), 3.03 (dd, 1H), 2.88 (m, 1H), 2.57 (dd, 1H), 1.75 (s, 3H), 1.73 (s, 3H), 0.82 (d, 3H). LC-MS: m/e 530 (M+H)+ (3.8 min).
Name
N-[2-(3-cyano-5-fluorophenyl)-(4-chlorophenyl)-1-methylpropyl]-2-(5-trifluoromethyl-2-pyridyloxy)-2-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(C1C=C(C(C)C(C2C=CC(Cl)=CC=2)([NH:13][C:14](=[O:29])[C:15]([O:18][C:19]2[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][N:20]=2)([CH3:17])[CH3:16])C)C=C(F)C=1)#N.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1>[F:28][C:25]([F:26])([F:27])[C:22]1[CH:23]=[CH:24][C:19]([O:18][C:15]([CH3:16])([CH3:17])[C:14]([NH2:13])=[O:29])=[N:20][CH:21]=1 |f:2.3.4.5.6|

Inputs

Step One
Name
N-[2-(3-cyano-5-fluorophenyl)-(4-chlorophenyl)-1-methylpropyl]-2-(5-trifluoromethyl-2-pyridyloxy)-2-methylpropanamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(C=C(C1)F)C(C(C)(NC(C(C)(C)OC1=NC=C(C=C1)C(F)(F)F)=O)C1=CC=C(C=C1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
m/e 530 (M+H)+ (3.8 min)
Duration
3.8 min

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC(=NC1)OC(C(=O)N)(C)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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